Azido-PEG5-alcohol
Description
Overview of Polyethylene (B3416737) Glycol (PEG) Derivatives in Bioconjugation
Polyethylene glycol (PEG) and its derivatives are synthetic, hydrophilic polymers that have become indispensable in biomedical research and pharmaceutical development. The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. preprints.orgnih.gov
Key advantages of using PEG derivatives in bioconjugation include:
Enhanced Solubility : PEGylation can significantly increase the water solubility of hydrophobic molecules, which is a common challenge in drug development. tandfonline.com
Increased Circulation Time : By increasing the hydrodynamic size of a molecule, PEGylation can reduce its clearance by the kidneys, prolonging its circulation time in the bloodstream. mdpi.comresearchgate.net
Reduced Immunogenicity : The flexible PEG chain can form a protective hydrophilic shield around a therapeutic protein or nanoparticle, masking it from the host's immune system and thereby reducing the risk of an immune response. mdpi.comnih.gov This is often referred to as the "stealth effect". preprints.org
Improved Stability : PEGylation can protect conjugated molecules from enzymatic degradation, enhancing their stability in biological environments. preprints.org
PEG derivatives are available with various geometries (linear, branched, or multi-arm) and can be functionalized with a wide array of reactive groups to facilitate conjugation to different biomolecules such as proteins, peptides, and oligonucleotides. chempep.comthermofisher.com Monofunctional PEGs are used for attaching to a single site, while heterobifunctional PEGs, like Azido-PEG5-alcohol, provide two different reactive ends, allowing for the connection of two distinct molecules. chempep.com
Significance of Azide (B81097) and Hydroxyl Functionalities in this compound
The versatility of this compound as a linker stems directly from its two terminal functional groups: the azide and the hydroxyl group. Each group offers a distinct and highly specific reactivity profile.
The azide group (-N3) is a key component for "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. chemrxiv.org Specifically, the azide group readily participates in:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is a highly efficient reaction where an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. bioclone.netjenabioscience.comnih.gov This reaction is widely used for bioconjugation due to its reliability and the stability of the resulting bond. bioclone.netacs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free click reaction that involves an azide and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). apexbt.commedchemexpress.com The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
The azide group is considered bioorthogonal because it does not react with functional groups typically found in biological systems, ensuring that the conjugation reaction is highly specific. acs.org
The hydroxyl group (-OH) provides a second, distinct point for chemical modification. cd-bioparticles.netbroadpharm.com It is a versatile functional handle that can be:
Derivatized into other functional groups : The alcohol can be converted into esters, ethers, or aldehydes, expanding the range of possible conjugation chemistries. cd-bioparticles.net
Used in condensation reactions : It can react with carboxylic acids or activated esters to form ester linkages. nih.gov
Activated for further reaction : The hydroxyl group can be activated, for example, by conversion to a mesylate, which is a good leaving group and facilitates substitution reactions to introduce other functionalities like amines or thiols. nih.gov
This dual functionality allows researchers to first attach a molecule via the azide group and then use the hydroxyl group for a subsequent, different chemical transformation, or vice versa. cd-bioparticles.netnih.gov
Historical Context and Evolution of PEG Linkers in Targeted Therapeutics
The use of polyethylene glycol in a therapeutic context dates back to the 1970s, when it was first conjugated to proteins to reduce their immunogenicity and extend their half-life in the body. chempep.commdpi.comnih.gov The first FDA-approved PEGylated drug, Adagen® (pegademase bovine), was approved in 1990 for treating a form of severe combined immunodeficiency. mdpi.comnih.gov This marked the beginning of the "first generation" of PEGylation, which typically involved randomly attaching polydisperse (having a range of molecular weights) PEG chains to proteins. tandfonline.com
Over the following decades, PEG linker technology evolved significantly:
Second Generation : This phase saw the development of higher molecular weight and branched PEGs, which offered improved shielding and pharmacokinetic benefits. tandfonline.com It also included a move towards more site-specific conjugation to better preserve the biological activity of the therapeutic protein. tandfonline.com
Discrete PEGs (dPEGs) : The synthesis of monodisperse PEGs, with a precisely defined number of ethylene (B1197577) glycol units, emerged in the 1990s. chempep.com These discrete linkers, like this compound, allow for the creation of homogenous conjugates with uniform properties, which is critical for regulatory approval and consistent therapeutic performance.
Heterobifunctional Linkers : The development of linkers with two different reactive groups at either end, such as this compound, was a major advance. chempep.comnih.gov This innovation enabled the precise and controlled assembly of more complex drug delivery systems, such as antibody-drug conjugates (ADCs) and PROTACs, where a targeting molecule is linked to a therapeutic payload. medchemexpress.comsymeres.com
This evolution from simple, polydisperse polymers to precisely engineered, heterobifunctional linkers has been driven by the increasing sophistication of targeted therapeutics. chempep.comtandfonline.com The ability to control the exact length, structure, and functionality of the PEG linker is crucial for optimizing the efficacy and safety of modern bioconjugate drugs. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O5/c11-13-12-1-3-15-5-7-17-9-10-18-8-6-16-4-2-14/h14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGGTGKXQQGEHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743978 | |
| Record name | 14-Azido-3,6,9,12-tetraoxatetradecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86770-68-5 | |
| Record name | 14-Azido-3,6,9,12-tetraoxatetradecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Derivatization of Azido Peg5 Alcohol
Synthetic Methodologies for Azido-PEG5-alcohol
The synthesis of this compound can be accomplished through various strategies, including multi-step pathways involving the activation of a PEG precursor followed by azidation, methods for creating heterobifunctional PEGs, and one-pot approaches.
Multi-step Synthesis via PEG Activation and Azidation
A common and well-established method for synthesizing azido-terminated PEGs involves a two-step process starting from a PEG diol. sigmaaldrich.com The first step is the activation of one of the terminal hydroxyl groups. This is often achieved by converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, by reacting the PEG with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively, in the presence of a base like pyridine (B92270). sigmaaldrich.comresearchgate.net
Following the activation step, the resulting PEG-tosylate or PEG-mesylate intermediate is reacted with an azide (B81097) salt, typically sodium azide (NaN₃), in a nucleophilic substitution reaction. sigmaaldrich.commdpi.com This displaces the tosylate or mesylate group, yielding the desired azido-terminated PEG alcohol. The reaction is typically carried out in a suitable solvent like ethanol. mdpi.com Careful control of the stoichiometry of the reagents is crucial to favor the monosubstitution product and minimize the formation of the diazido-PEG byproduct.
Table 1: Key Steps in Multi-Step Synthesis of Azido-PEG-Alcohol
| Step | Description | Typical Reagents |
|---|---|---|
| 1. Activation | Conversion of a terminal hydroxyl group to a good leaving group. | Tosyl chloride (TsCl) or Mesyl chloride (MsCl), Pyridine |
| 2. Azidation | Nucleophilic substitution of the leaving group with an azide ion. | Sodium azide (NaN₃) |
Preparation of Azido-terminated Heterobifunctional PEG Derivatives
The synthesis of heterobifunctional PEGs, such as those with terminal azide and hydroxyl groups, is crucial for creating linkers used in more complex molecular architectures. One strategy begins with the ring-opening polymerization of ethylene (B1197577) oxide using an initiator like allyl alcohol. nih.govacs.org This process yields an α-allyl-ω-hydroxyl PEG. The terminal hydroxyl group can then be converted to an azide group through a two-step modification, as described in the previous section (activation followed by azidation). nih.govacs.org
This method provides a polymer with a terminal azide group available for "click" chemistry reactions, and another distinct functional group (in this case, an allyl group) at the other end, which can be further modified. nih.govacs.org While this specific example yields an allyl-PEG-azide, the principle of using a functional initiator for polymerization followed by end-group modification is a general strategy for accessing a wide range of heterobifunctional PEGs.
One-Pot Synthesis Approaches for Azido (B1232118) Alcohols
One-pot syntheses of β-azido alcohols are attractive due to their efficiency and reduced number of purification steps. A prominent method involves the ring-opening of epoxides with an azide source. organic-chemistry.org This reaction can be catalyzed by various agents, including Brønsted acidic ionic liquids or nanocatalysts. pnu.ac.irorgchemres.org For instance, the use of a reusable Brønsted acidic ionic liquid catalyst allows for the efficient and regioselective ring-opening of epoxides with sodium azide in water at room temperature, producing β-azido alcohols in high yields. pnu.ac.ir
Another innovative one-pot approach utilizes biocatalysis. Halohydrin dehalogenase enzymes can catalyze the enantioselective azidolysis of epoxides to form 1,2-azido alcohols. rsc.org This enzymatic reaction can be combined in a tandem, one-pot procedure with a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to produce chiral hydroxy triazoles. rsc.org Furthermore, some methods focus on the direct hydroxyazidation of alkenes, though the traditional route via epoxide ring-opening remains a major synthetic strategy. chemrevlett.com
Chemical Modifications of the Terminal Hydroxyl Group
The terminal hydroxyl group of this compound provides a second reactive handle for further chemical transformations, allowing for the introduction of other functionalities or modification of the molecule's properties. cd-bioparticles.netmedkoo.comhoelzel-biotech.com
Derivatization to Other Reactive Functional Groups
The primary alcohol of this compound can be readily converted into a variety of other functional groups. For example, it can be transformed into esters or ethers, expanding its utility in synthetic chemistry. The hydroxyl group can also be converted to a leaving group, such as a tosylate or mesylate, which can then be displaced by other nucleophiles to introduce groups like amines or thiols. nih.gov This versatility allows for the attachment of this compound to a wide range of molecules and surfaces.
Table 2: Potential Derivatizations of the Terminal Hydroxyl Group
| Functional Group | Description |
|---|---|
| Ester | Formed by reaction with a carboxylic acid or its activated derivative. |
| Ether | Formed by Williamson ether synthesis or other etherification methods. |
| Amine | Introduced by converting the hydroxyl to a leaving group, followed by reaction with an amine or ammonia (B1221849) equivalent. |
| Thiol | Introduced by converting the hydroxyl to a leaving group, followed by reaction with a thiol-containing nucleophile. |
Selective Oxidation of the Alcohol Moiety
The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. The selective oxidation of primary alcohols to aldehydes can be challenging, but can be achieved using specific biocatalysts like alcohol oxidases. mdpi.com
Alternatively, electrochemical methods offer a selective route for the oxidation of alcohols. By adjusting the pH, the oxidation can be controlled to yield either the aldehyde or the carboxylic acid. nih.gov For example, a method termed "reductive oxidation" utilizes the electrocatalytic reduction of peroxydisulfate (B1198043) to generate a highly oxidizing sulfate (B86663) radical anion, which can then oxidize the alcohol. nih.gov This approach allows for selective oxidation under mild conditions. nih.gov The resulting aldehyde or carboxylic acid can then be used in further conjugation reactions, such as reductive amination or amide bond formation.
Industrial-Scale Production and Quality Control Considerations
The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates a focus on process optimization, scalability, and rigorous quality control to ensure batch-to-batch consistency and high purity. Large-scale manufacturing is typically conducted in batch reactors where reaction conditions such as temperature, pressure, and reaction time are carefully controlled to maximize yield and product purity.
The industrial synthesis of this compound generally involves a multi-step process starting with a suitable polyethylene (B3416737) glycol (PEG) precursor. A common and efficient method involves the chemical modification of pentaethylene glycol. This process can be broadly outlined as follows:
Monofunctionalization of Pentaethylene Glycol : To ensure selective introduction of the azide group at one terminus while preserving the hydroxyl group at the other, one of the terminal hydroxyl groups of pentaethylene glycol is often activated. This is typically achieved by converting it into a good leaving group, such as a tosylate or mesylate, by reacting the glycol with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, often in the presence of an organic base like pyridine or triethylamine. researchgate.net Careful control of stoichiometry is critical to minimize the formation of di-substituted by-products.
Azidation : The activated PEG intermediate is then reacted with an azide salt, most commonly sodium azide, in a suitable polar aprotic solvent. The azide ion displaces the tosylate or mesylate group via a nucleophilic substitution reaction (Sɴ2) to form the azido-PEG ether linkage.
Purification : Post-reaction, the crude product is a mixture containing the desired this compound, unreacted starting materials, salts (e.g., sodium tosylate), and potential by-products. Industrial purification protocols are crucial and may involve several stages, including aqueous washes to remove water-soluble impurities, solvent extraction, and often chromatographic techniques like flash column chromatography to isolate the final product with high purity. acs.org Precipitation and magnetic decantation are other methods that can be employed, particularly when the PEG derivative is attached to magnetic nanoparticles, to efficiently remove excess ligands and impurities. acs.org
Quality Control (QC) is a critical component of the manufacturing process, ensuring that the final product meets the stringent specifications required for its applications, such as in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). medchemexpress.com A suite of analytical techniques is employed to verify the identity, purity, and consistency of each batch. chemscene.com
Key quality control parameters include appearance, identity, purity, and the quantification of specific impurities. Commercial suppliers typically guarantee a purity of 95% or higher, with many offering grades exceeding 97% or 98%. medchemexpress.comchemscene.comcd-bioparticles.nethoelzel-biotech.comglycomindsynth.com
Table 1: Typical Quality Control Specifications for Industrial-Grade this compound
| Parameter | Specification | Analytical Method(s) |
|---|---|---|
| Appearance | Colorless to light yellow/orange liquid | Visual Inspection |
| Identity | Conforms to the structure of this compound | ¹H NMR, ¹³C NMR, MS, FTIR |
| Purity | ≥95% (typically >97%) | HPLC, GC precisepeg.comtcichemicals.com |
| Molecular Weight | 263.29 ± tolerance | LCMS, MALDI-TOF chemscene.comprecisepeg.com |
| Residual Solvents | Below defined limits (e.g., <5000 ppm) | Headspace GC-MS |
| 1,4-Dioxane (B91453) | < 1 ppm nih.gov | GC-MS |
| Ethylene Oxide | < 5 ppm nih.gov | GC-MS |
A comprehensive analytical testing program is essential for validating these specifications. Each technique provides unique information about the molecule's structure and the purity of the sample.
Table 2: Common Analytical Techniques for this compound Characterization
| Technique | Purpose | Information Provided |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Purity | Confirms the chemical structure by showing characteristic peaks for the PEG backbone, terminal methylene (B1212753) groups adjacent to the azide and hydroxyl functionalities, and helps estimate purity. researchgate.netprecisepeg.com |
| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the molecular weight of the compound. Techniques like LCMS and MALDI-TOF are commonly used. precisepeg.com |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Impurity Profiling | Quantifies the purity of the compound and detects non-volatile impurities. Detectors like RI, ELSD, or CAD are used for PEG compounds. precisepeg.com |
| Gas Chromatography (GC) | Purity & Volatile Impurity Analysis | Determines purity and quantifies residual volatile organic compounds, including solvents and potential process impurities like ethylene oxide. tcichemicals.comnih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups, such as the characteristic strong azide (N₃) stretch (approx. 2100 cm⁻¹) and the broad hydroxyl (O-H) stretch. |
Potential impurities that must be monitored and controlled during industrial production include unreacted starting materials, di-azido by-products, residual catalysts and solvents, and low-level contaminants inherent to the PEG manufacturing process, such as the carcinogens 1,4-dioxane and ethylene oxide. researchgate.netnih.gov Rigorous purification and stringent quality control are therefore indispensable to delivering a reliable and safe product for advanced chemical and biomedical applications.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,15-diazido-3,6,9,12-tetraoxapentadecane |
| 1,4-dioxane |
| This compound |
| Ethylene Oxide |
| Methanesulfonyl chloride |
| p-toluenesulfonyl chloride |
| Pentaethylene glycol |
| Pyridine |
| Sodium azide |
Reaction Mechanisms and Pathways of Azido Peg5 Alcohol
Click Chemistry Applications
The azide (B81097) group of Azido-PEG5-alcohol is primarily utilized in "click chemistry," a set of biocompatible reactions known for their high efficiency, selectivity, and mild reaction conditions. precisepeg.comacs.org These reactions are instrumental in forming stable covalent bonds, particularly for linking biomolecules. This compound can participate in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions. apexbt.commedchemexpress.com
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction. nih.gov In this reaction, the azide group of this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. apexbt.commedchemexpress.comnih.gov
The generally accepted mechanism for CuAAC involves the following key steps:
Formation of a Copper-Acetylide Complex : The reaction is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne and the Cu(I) catalyst. nih.gov
Coordination and Cyclization : The azide group of this compound then coordinates to the copper-acetylide complex. This is followed by a stepwise cyclization process that leads to the formation of a six-membered copper-containing intermediate. nih.gov
Ring Contraction and Product Release : This intermediate undergoes ring contraction to form the stable five-membered triazole ring, releasing the copper catalyst which can then participate in another catalytic cycle. nih.gov
The reaction is typically carried out in aqueous solutions and is accelerated by the use of copper-stabilizing ligands. nih.govgoogle.com CuAAC is highly regioselective, exclusively yielding the 1,4-isomer of the triazole product. researchgate.net This reaction has been effectively used for the site-specific PEGylation of proteins, such as interferon β-1b, to improve their therapeutic properties. nih.gov
To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govpcbiochemres.com This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne (B158145) derivative to react with the azide group of this compound. apexbt.commedchemexpress.comrsc.org Commonly used strained alkynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). apexbt.commedchemexpress.comacs.org
The mechanism of SPAAC is a [3+2] dipolar cycloaddition where the strained alkyne acts as the dipolarophile and the azide as the 1,3-dipole. The release of ring strain (approximately 18 kcal/mol for a cyclooctyne) provides the driving force for the reaction to proceed efficiently at physiological temperatures without a catalyst. nih.govunizar.es Unlike CuAAC, SPAAC typically results in a mixture of regioisomers (1,4- and 1,5-substituted triazoles) because the reaction is not stereospecific. nih.gov
Both CuAAC and SPAAC are powerful tools for bioconjugation, but they have distinct advantages and disadvantages, particularly in biological contexts.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Requires a Copper(I) catalyst. nih.gov | Metal-free; driven by ring strain. rsc.org |
| Toxicity | Potential for cellular toxicity due to the copper catalyst, which can be mitigated with ligands. nih.govpcbiochemres.com | Considered more biocompatible due to the absence of a metal catalyst. rsc.orgresearchgate.net |
| Reaction Rate | Generally faster than SPAAC. acs.org | Typically slower than CuAAC. acs.org |
| Reactants | Utilizes simple terminal alkynes. apexbt.com | Requires sterically bulky and more complex strained cyclooctynes (e.g., DBCO, BCN). apexbt.commedchemexpress.com |
| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted triazole. researchgate.net | Produces a mixture of 1,4- and 1,5-regioisomers. nih.gov |
| Applications | Widely used for in vitro bioconjugation, surface functionalization, and synthesis of antibody-drug conjugates (ADCs). acs.orgmedchemexpress.com | Preferred for in vivo applications, such as live-cell imaging and labeling, due to its bioorthogonality. pcbiochemres.comacs.org |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Intramolecular Staudinger Reactions of Azido (B1232118) Alcohols
The azide and alcohol functional groups within the same molecule, such as in this compound, can potentially undergo an intramolecular Staudinger reaction. The classical Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide, which is then hydrolyzed to a primary amine and a phosphine oxide. precisepeg.com
In an intramolecular context with an azido alcohol, the reaction can proceed differently. Research has shown that the reaction of an azido alcohol with a phosphoramidite (B1245037) first forms an azido phosphite (B83602) intermediate. nih.govthieme-connect.de This intermediate can then undergo an intramolecular Staudinger reaction. nih.govthieme-connect.denih.gov The resulting phosphazide (B1677712) ylide can follow competitive pathways, one of which involves the loss of dinitrogen (N₂) and subsequent cyclization to form a cyclic phosphoramidate. nih.govthieme-connect.de The formation of 6- and 7-membered cyclic phosphoramidates from γ- and δ-azido alcohols has been demonstrated, providing a novel synthetic route to these important biological molecules. nih.govnih.govthieme-connect.com
While the direct intramolecular Staudinger reaction of this compound itself is not extensively detailed in the provided context, the principles established from studies on other azido alcohols suggest that under appropriate conditions with a suitable phosphine or phosphite reagent, cyclization could be a possible reaction pathway. nih.govthieme-connect.de More recently, metal-catalyzed, redox-neutral methods for the imination of alcohols with azides have been developed as a more sustainable alternative to the classical Staudinger/aza-Wittig reaction, avoiding the generation of phosphine oxide waste. acs.org
Advanced Applications of Azido Peg5 Alcohol in Bioconjugation and Materials Science
Role in Antibody-Drug Conjugate (ADC) Synthesis
ADCs are a class of targeted therapeutics that link a potent cytotoxic drug (payload) to a monoclonal antibody, which directs the drug to cancer cells expressing a specific antigen. fujifilm.commedchemexpress.com The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, efficacy, and pharmacokinetic profile. medchemexpress.comrsc.org Azido-PEG5-alcohol serves as a non-cleavable PEG linker in the synthesis of ADCs. glpbio.commedchemexpress.comarctomsci.com
ADC linkers are broadly categorized as cleavable or non-cleavable. glpbio.com Non-cleavable linkers, such as those derived from this compound, create a highly stable bond between the antibody and the payload. biochempeg.comproteogenix.science Unlike cleavable linkers that are designed to release the payload in response to specific triggers in the tumor microenvironment (e.g., low pH or specific enzymes), non-cleavable linkers require the complete proteolytic degradation of the antibody within the lysosome of the target cell to release the drug. glpbio.combiochempeg.comproteogenix.science
This process results in the payload being freed while still attached to the linker and the amino acid residue (e.g., lysine) from the antibody it was conjugated to. biochempeg.com The primary advantage of this design is enhanced plasma stability, which minimizes the premature release of the cytotoxic payload into systemic circulation, thereby reducing off-target toxicity and potentially widening the therapeutic window. biochempeg.com Studies have indicated that ADCs with non-cleavable linkers often exhibit improved performance and tolerance in vivo compared to their cleavable counterparts. biochempeg.com
The hydrophilic nature of the PEG chain counteracts this effect. rsc.org By incorporating a PEG linker, the resulting ADC becomes more water-soluble and less prone to aggregation. rsc.org This enhancement in hydrophilicity directly impacts the ADC's pharmacokinetic properties. It can lead to a longer circulation half-life by reducing renal clearance and minimizing non-specific uptake by other cells, ensuring more of the therapeutic agent reaches the intended tumor site.
| Property | Impact of PEG Linker Incorporation in ADCs |
| Solubility | Increases the overall aqueous solubility of the ADC, especially with hydrophobic payloads. rsc.org |
| Aggregation | Reduces the tendency of the ADC to aggregate, improving stability and manufacturing feasibility. rsc.org |
| Pharmacokinetics | Can extend the circulation time in the bloodstream by increasing the hydrodynamic volume. rsc.org |
| Immunogenicity | May reduce the potential for an immune response against the conjugate. |
Non-Cleavable Linker Design in ADCs
Utilization in Proteolysis Targeting Chimeras (PROTACs) Synthesis
PROTACs are innovative bifunctional molecules designed to hijack the body's own protein disposal system—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. medchemexpress.comarctomsci.comnih.gov A PROTAC consists of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.govsigmaaldrich.com this compound is frequently used as a flexible, hydrophilic linker in PROTAC synthesis. glpbio.comarctomsci.combioscience.co.uk
The linker in a PROTAC is not merely a passive spacer; its composition, length, and flexibility are critical for the successful formation of a stable and productive ternary complex between the POI and the E3 ligase. nih.govresearchgate.net The five-unit polyethylene (B3416737) glycol chain of this compound provides optimal hydrophilicity and flexibility, which are crucial for enabling the necessary conformational adjustments for the two proteins to come together effectively.
The terminal azide (B81097) group of this compound is essential for its utility in PROTAC construction. It allows for modular synthesis using click chemistry, where the linker can be efficiently attached to alkyne-modified E3 ligase ligands or POI ligands. This modular approach facilitates the creation of libraries of PROTACs with varying linker lengths and attachment points, which is a common strategy for optimizing degradation efficacy. Research has shown that even minor changes in PEG linker length can significantly impact the selectivity and potency of protein degradation.
| Linker Feature | Role in PROTAC Design | Research Finding |
| Flexibility | Allows for optimal orientation and proximity of the target protein and E3 ligase. | PEG-based linkers can enhance cooperativity in the formation of the ternary complex by improving conformational flexibility. |
| Hydrophilicity | Improves the overall solubility and cell permeability of the PROTAC molecule. | The PEG spacer is a critical component for optimizing the physicochemical properties of PROTACs. sigmaaldrich.com |
| Length | Determines the distance between the two ends of the PROTAC, influencing ternary complex stability. | Varying PEG linker lengths (e.g., 2 vs. 3 units) has been shown to modulate the degradation selectivity between different protein targets. |
| Attachment Point | The point of connection to the two ligands affects the geometry of the ternary complex. | The topology of the linker within the PROTAC structure is crucial for the formation of the ternary complex. researchgate.net |
The fundamental mechanism of a PROTAC is to induce proximity between the target protein and an E3 ligase, leading to the transfer of ubiquitin to the target. nih.govbio-techne.com The polyubiquitinated protein is then recognized and destroyed by the proteasome. bio-techne.com The linker plays a direct role in this event-driven catalytic process. nih.gov
The this compound linker facilitates the formation of the key ternary complex. Its length and flexibility dictate the spatial arrangement of the bound proteins. An optimal arrangement leads to efficient ubiquitination and potent degradation. If the linker is too short or too rigid, it may prevent the formation of a stable complex. Conversely, if it is too long, it might lead to unproductive binding that does not position the target's lysine (B10760008) residues correctly for ubiquitin transfer. Therefore, the linker, derived from molecules like this compound, is a key determinant of a PROTAC's degradation efficiency (often measured as the DC50 value, the concentration required to degrade 50% of the target protein). nih.gov
PEG-based PROTAC Linker Design and Optimization
Conjugation Strategies with Biomolecules
The versatility of this compound stems from its terminal azide (N₃) group, which is a key component for "click chemistry." medchemexpress.comapexbt.com This class of reactions is known for being highly efficient, specific, and biocompatible, making it ideal for conjugating molecules to sensitive biomolecules like proteins, peptides, and nucleic acids without causing unwanted side reactions. broadpharm.com
The two primary click chemistry strategies involving the azide group are:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and regioselective reaction between an azide and a terminal alkyne, catalyzed by copper(I). apexbt.com It forms a stable triazole linkage. The hydroxyl end of this compound can be modified first, and then the azide end can be "clicked" onto a biomolecule that has been functionalized with an alkyne. This method is widely used for in vitro bioconjugation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a cytotoxic copper catalyst. medchemexpress.comapexbt.com The ring strain of the cyclooctyne provides the energy to drive the reaction. The absence of a toxic catalyst makes SPAAC the preferred method for conjugations in living cells or in vivo. nih.gov
The hydroxyl group on this compound adds another layer of synthetic utility, as it can be easily derivatized into other functional groups (e.g., esters, ethers) to facilitate different types of linkages before the final click reaction step.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reactants | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO, BCN) |
| Catalyst | Copper (I) required. | None required (copper-free). medchemexpress.comapexbt.com |
| Reaction Rate | Generally faster (0.05–0.1 M⁻¹s⁻¹). | Slightly slower (0.03–0.04 M⁻¹s⁻¹). |
| Biocompatibility | Limited for in vivo use due to copper cytotoxicity. | High; suitable for live-cell imaging and in vivo applications. |
| Primary Use | In vitro bioconjugation, materials science. | Live-cell labeling, in vivo drug delivery, PROTAC assembly in biological systems. nih.gov |
Protein and Peptide PEGylation via Azide-Alkyne Click Chemistry
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. This compound serves as a key reagent in this process, particularly when combined with azide-alkyne click chemistry. broadpharm.com This method allows for the site-specific modification of proteins and peptides that have been engineered to contain an alkyne group.
The process typically involves introducing an alkyne-bearing unnatural amino acid into the protein or peptide sequence at a specific site. This compound can then be "clicked" onto this alkyne handle. The resulting triazole linkage is highly stable under biological conditions. broadpharm.comcd-bioparticles.net This site-specific approach offers significant advantages over traditional PEGylation methods that randomly target amino acid residues like lysine, which can often lead to a heterogeneous mixture of products with reduced biological activity. The hydrophilic PEG spacer enhances the solubility and in vivo circulation time of the modified protein or peptide. cd-bioparticles.net
Nucleic Acid Modification and Labeling
The precise modification and labeling of nucleic acids are crucial for a variety of applications, including diagnostics, therapeutics, and fundamental biological research. This compound, in conjunction with click chemistry, provides a versatile platform for achieving this. medchemexpress.com Oligonucleotides (short DNA or RNA strands) can be synthesized to incorporate an alkyne-modified nucleotide. This allows for the covalent attachment of this compound through a CuAAC or SPAAC reaction.
This strategy can be used to attach a variety of functional molecules to the nucleic acid. The terminal hydroxyl group of the this compound can be further derivatized with fluorophores, biotin, or other reporter molecules, enabling the detection and visualization of the nucleic acid. precisepeg.com Furthermore, the PEG linker itself can improve the solubility and cellular uptake of the modified oligonucleotide. This is particularly relevant for the development of antisense oligonucleotides and small interfering RNAs (siRNAs) as therapeutic agents.
Functionalization of Nanoparticles and Polymeric Micelles
The surface properties of nanoparticles and polymeric micelles are critical determinants of their in vivo behavior, including their circulation time, biodistribution, and cellular interactions. This compound is extensively used to modify the surfaces of these nanomaterials to enhance their biocompatibility and targeting capabilities. cd-bioparticles.netnih.gov
In a common approach, nanoparticles or the building blocks of polymeric micelles are synthesized to have alkyne groups on their surface. This compound can then be grafted onto the surface via click chemistry. nih.gov The resulting PEG layer creates a hydrophilic shield that reduces non-specific protein adsorption, a phenomenon that often leads to rapid clearance of nanoparticles from the bloodstream by the mononuclear phagocyte system. nih.gov This "stealth" effect prolongs the circulation time, increasing the probability of the nanoparticle reaching its intended target. nih.gov The terminal hydroxyl groups on the PEG chains can also be used to attach targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues. scholaris.ca
Contributions to Polymer Chemistry
The unique bifunctional nature of this compound makes it a valuable building block in the synthesis of complex macromolecular architectures. Its ability to participate in highly efficient click chemistry reactions has significantly impacted the field of polymer chemistry.
Synthesis of Graft Copolymers and Branched Structures
Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the main chain. This compound can be used to synthesize graft copolymers with well-defined structures. nih.gov For instance, a polymer backbone can be synthesized with pendent alkyne groups. Subsequently, this compound can be grafted onto this backbone via a CuAAC reaction, resulting in a graft copolymer with PEG side chains. nih.govacs.org
Similarly, this compound can be employed in the synthesis of branched and dendritic polymers. nih.govacs.org For example, a core molecule with multiple alkyne functionalities can be reacted with an excess of this compound to create a star-shaped polymer. The terminal hydroxyl groups of the resulting structure can then be further functionalized to create more complex, multi-generational dendritic structures. acs.org These highly branched polymers have unique properties and are being explored for applications in drug delivery and catalysis.
Surface Functionalization for Biomaterials and Anti-fouling Coatings
The prevention of non-specific protein adsorption, or biofouling, is a major challenge in the design of biomaterials and medical devices. Surfaces that are prone to biofouling can trigger an inflammatory response and compromise the function of the device. researchgate.net PEGylation is a well-established method for creating bio-inert surfaces that resist protein adsorption. researchgate.net
This compound can be used to create anti-fouling coatings on a variety of substrates. The substrate material can be pre-functionalized with alkyne groups, allowing for the covalent attachment of this compound via click chemistry. The resulting dense layer of PEG chains creates a hydrated barrier that sterically hinders the approach of proteins and other biomolecules to the surface. researchgate.net This strategy has been successfully applied to a range of biomaterials, including biosensors, medical implants, and tissue engineering scaffolds, to improve their biocompatibility and performance. researchgate.net
Interactive Data Table of Research Findings
| Application Area | Key Finding | Relevant Techniques |
| Protein/Peptide PEGylation | Site-specific PEGylation enhances pharmacokinetic properties. | Azide-Alkyne Click Chemistry |
| Nucleic Acid Modification | Enables attachment of functional molecules for detection and delivery. | Solid-Phase Oligonucleotide Synthesis, Click Chemistry |
| Nanoparticle Functionalization | Creates "stealth" nanoparticles with prolonged circulation. nih.gov | Self-Assembly, Click Chemistry |
| Graft Copolymer Synthesis | Allows for the creation of well-defined graft copolymers with PEG side chains. nih.gov | Atom Transfer Radical Polymerization (ATRP), Click Chemistry |
| Anti-fouling Coatings | Forms a hydrated layer that resists non-specific protein adsorption. researchgate.net | Surface Modification, Click Chemistry |
Analytical Techniques for Characterization of Azido Peg5 Alcohol and Its Conjugates
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the chemical structure of Azido-PEG5-alcohol. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.
In ¹H NMR analysis of similar azido-PEG compounds, the methylene (B1212753) protons adjacent to the azide (B81097) group show a characteristic chemical shift. For instance, in the synthesis of azido-terminated PEGs, the appearance of a resonance at approximately δH 3.37 ppm is indicative of the methylene protons adjacent to the newly introduced azide group. nih.gov The complex series of repeating ethylene (B1197577) glycol units typically appears as a large signal in the range of δ 3.5–3.8 ppm. acs.org
¹³C NMR is equally important for structural verification. The carbon atom directly bonded to the azide functional group exhibits a distinct chemical shift, which has been reported to be around 50.64 ppm for α-azide-ω-hydroxyl PEG. mdpi.com The disappearance of precursor signals and the appearance of these characteristic peaks confirm the successful synthesis and structural integrity of the molecule. Purity can also be assessed by NMR, with some suppliers guaranteeing a purity of ≥97.0% based on this method. medchemexpress.com
Table 1: Representative NMR Chemical Shifts for Azido-PEG Derivatives
| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | -CH₂ -N₃ | ~3.37 | nih.gov |
| ¹H | -O-CH₂ -CH₂ -O- | ~3.5 - 3.8 | acs.org |
Mass Spectrometry (e.g., MALDI-TOF MS)
Mass spectrometry (MS) is used to confirm the molecular weight of this compound, which has a theoretical molecular weight of 263.29 g/mol . medchemexpress.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of polymers like polyethylene (B3416737) glycol and its derivatives. acs.orgjenkemusa.com
This "soft" ionization technique minimizes fragmentation of fragile molecules, allowing for the accurate determination of the molecular mass of the intact polymer. jenkemusa.com For PEG derivatives, MALDI-TOF MS can confirm the successful conversion of end-groups by revealing a mass shift corresponding to the addition of the azide group and the removal of a leaving group. mdpi.com In the analysis of conjugates, MS can be used to calculate conjugation ratios by comparing the peak intensities of the unmodified species versus the conjugated product. The high accuracy of MALDI-TOF, often between 0.01% and 0.1%, is crucial for verifying the composition of well-defined PEG linkers. jenkemusa.com
Fourier-Transform Infrared (FTIR) Spectroscopy for Azide Detection
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For this compound, FTIR is primarily used to detect the characteristic vibration of the azide (–N₃) group.
The azide functional group displays a strong and sharp antisymmetric stretching vibration band in a relatively uncluttered region of the infrared spectrum, typically between 2100 cm⁻¹ and 2170 cm⁻¹. acs.orgmdpi.com Specifically, studies on azido-PEG derivatives report this peak at approximately 2103 cm⁻¹ or 2110 cm⁻¹. acs.orgmdpi.com The presence of this distinct peak provides clear evidence of successful azidation. Conversely, the disappearance of this peak is a key indicator that the azide group has successfully reacted during a subsequent conjugation reaction, such as a click chemistry cycloaddition. nih.govacs.org
Table 2: Characteristic FTIR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|---|
| Azide (-N₃) | Antisymmetric Stretch | 2103 - 2110 | acs.orgmdpi.com |
| Alcohol (O-H) | Stretch | ~3400 (broad) | General |
| Alkane (C-H) | Stretch | ~2870 | General |
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of this compound and for analyzing the products of conjugation reactions, including their molecular weight distribution.
High-Performance Liquid Chromatography (HPLC) for Purity and Conjugation Efficiency
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) can be used to assess the purity of the final product by separating it from any starting materials or side products from the synthesis. The method's ability to separate compounds based on differences in hydrophobicity makes it suitable for analyzing PEG derivatives. researchgate.net
Furthermore, HPLC is critical for monitoring the progress and determining the efficiency of conjugation reactions. By comparing the chromatograms of a reaction mixture over time to that of the starting materials, one can track the consumption of this compound and the formation of the conjugate. The peak areas can be used to quantify the remaining starting material and the newly formed product, thereby allowing for the calculation of conjugation efficiency.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the most important chromatographic technique for characterizing the molar mass and molar mass distribution of polymers. chromatographyonline.com GPC separates molecules based on their hydrodynamic volume in solution. It is used to determine key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). jenkemusa.com
For a monodisperse compound like this compound, GPC should ideally show a single, narrow peak. For its conjugated products, GPC can reveal shifts in molecular weight, indicating successful conjugation, and can also detect the presence of any unreacted starting material. mdpi.com The analysis of PEGs by GPC can be performed using either organic mobile phases like tetrahydrofuran (B95107) (THF) or aqueous mobile phases. mdpi.comchromatographyonline.com Accurate molecular weight determination requires calibration with well-defined PEG standards. mdpi.comjenkemusa.com
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
Future Directions and Emerging Research Avenues for Azido Peg5 Alcohol
Development of Novel Click Chemistry Variants for Azido-PEG5-alcohol
The primary reactivity of this compound lies in its azide (B81097) group, which readily participates in click chemistry reactions. medchemexpress.comapexbt.com While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and widely used method, concerns about copper's cytotoxicity have spurred the development of copper-free alternatives. medchemexpress.comprecisepeg.com
Future research will likely focus on expanding the repertoire of click chemistry reactions available for this compound. This includes the continued development and optimization of strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained alkynes like dibenzocyclooctyne (DBCO) and bicyclononyne (BCN) to react with the azide group without the need for a toxic catalyst. cd-bioparticles.netmedchemexpress.combroadpharm.com The development of new strained alkynes with even faster reaction kinetics and improved stability is an active area of investigation. iris-biotech.de
Furthermore, researchers are exploring other types of click reactions beyond azide-alkyne cycloadditions, such as thiol-ene and Diels-Alder reactions, to broaden the scope of molecules that can be conjugated to this compound. acs.org The development of orthogonal click reactions, which can be performed simultaneously in the same pot without interfering with each other, will enable the construction of more complex and multifunctional biomaterials and drug delivery systems.
Advanced Applications in Targeted Drug Delivery Systems
This compound is already a valuable tool in the synthesis of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). medchemexpress.com The polyethylene (B3416737) glycol (PEG) linker enhances the solubility and stability of these therapeutic agents, while the azide group allows for their precise attachment to targeting moieties or protein-degrading ligands.
Emerging research is focused on creating more sophisticated drug delivery systems that can respond to specific stimuli within the body. This includes the development of "dePEGylation" strategies, where the PEG chains are cleaved from the nanoparticle surface upon reaching the target tissue, thereby releasing the therapeutic payload. mdpi.com This can be achieved by incorporating acid-sensitive bonds, such as hydrazones or acetals, into the linker structure. mdpi.comacs.org
The table below outlines potential advancements in targeted drug delivery utilizing this compound.
| Application Area | Emerging Research Focus | Potential Impact |
| Antibody-Drug Conjugates (ADCs) | Site-specific conjugation to antibodies, cleavable linkers for controlled drug release. | Improved therapeutic index with reduced off-target toxicity. |
| PROTACs | Development of heterobifunctional degraders for novel targets, modular synthesis approaches. | Expansion of the druggable proteome. |
| Nanoparticle Functionalization | "Stealth" nanoparticles that evade the immune system, stimuli-responsive systems for on-demand drug release. mdpi.com | Enhanced drug accumulation at the target site and reduced side effects. |
| Gene Delivery | Surface modification of lipid nanoparticles (LNPs) to improve stability and cellular uptake. nih.gov | More effective and safer gene therapies. |
Integration in Responsive Biomaterials and Nanosystems
The ability of this compound to be incorporated into larger polymer structures makes it an ideal building block for creating responsive biomaterials. These "smart" materials can change their properties in response to environmental cues such as pH, temperature, or the presence of specific enzymes.
For instance, this compound can be used to synthesize hydrogels that swell or degrade under certain conditions, making them suitable for applications in tissue engineering and controlled drug release. jenkemusa.com By functionalizing the hydrogel network with bioactive molecules via click chemistry, researchers can create scaffolds that promote cell adhesion, proliferation, and differentiation.
Furthermore, the integration of this compound into nanosystems like micelles and polymersomes allows for the creation of carriers that can encapsulate and protect therapeutic agents until they reach their target. acs.org The pH-responsive nature of some of these systems, for example, enables the release of the drug payload within the acidic environment of endosomes, leading to more efficient intracellular delivery. acs.org
The following table summarizes the integration of this compound in responsive biomaterials.
| Biomaterial/Nanosystem | Responsive Property | Potential Application |
| Hydrogels | pH, temperature, enzyme-sensitive | Tissue engineering, drug delivery, 3D cell culture. jenkemusa.com |
| Micelles | pH-responsive disassembly | Intracellular drug delivery. acs.org |
| Polymersomes | pH-responsive disassembly | Encapsulation and delivery of hydrophilic drugs. acs.org |
| Functionalized Surfaces | Bio-specific recognition | Biosensors, diagnostic devices. |
Computational Modeling and Simulation of this compound Interactions
As the complexity of systems utilizing this compound grows, computational modeling and simulation are becoming increasingly important tools for predicting their behavior. acs.org Molecular dynamics simulations can provide insights into how the PEG linker affects the conformation and stability of proteins and nanoparticles. acs.orgunige.ch
These models can be used to:
Optimize linker design: Simulations can help in designing linkers with optimal length and flexibility for specific applications, such as ensuring that a PROTAC can effectively bridge its two target proteins.
Understand the "stealth" effect: Modeling the interaction of PEGylated nanoparticles with components of the immune system can help in designing more effective "stealth" coatings that prolong circulation time. mdpi.com
Screen for off-target interactions: Computational methods can be employed to predict and minimize potential off-target binding of drugs and delivery systems, thereby improving their safety profile. nih.gov
Recent advances in machine learning and artificial intelligence are further enhancing the predictive power of these computational tools, paving the way for the rational design of next-generation biomaterials and therapeutics based on this compound. nih.govacs.org
Q & A
Q. What are the primary safety considerations when handling Azido-PEG5-alcohol in laboratory settings?
this compound requires adherence to strict safety protocols due to its acute toxicity (oral, skin, and respiratory exposure) and potential for skin/eye irritation . Key precautions include:
- Use of full personal protective equipment (PPE) : safety goggles, impervious gloves, and lab coats.
- Avoidance of dust/aerosol formation during handling.
- Immediate decontamination of spills using alcohol-based adsorbents and proper disposal .
- Emergency procedures for inhalation (fresh air, CPR if needed) and skin/eye contact (15-minute rinsing) .
Q. How is this compound structurally characterized for purity in ADC synthesis?
Researchers typically employ analytical techniques such as:
- High-Performance Liquid Chromatography (HPLC) to assess purity and identify impurities.
- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C) to confirm the PEG chain length and azide functional group integrity.
- Mass Spectrometry (MS) to verify molecular weight (e.g., theoretical 159.14 g/mol for related compounds) and detect degradation products .
Q. What distinguishes this compound from other PEG-based linkers in PROTAC design?
this compound is classified as a non-cleavable linker , unlike cleavable variants like Azido-PEG5-CH2CO2H. Its stable ether bonds and terminal alcohol group enable covalent conjugation to antibodies or proteins without enzymatic or pH-dependent release, making it suitable for applications requiring prolonged drug-target engagement .
Advanced Research Questions
Q. How can researchers optimize the conjugation efficiency of this compound in antibody-drug conjugates (ADCs)?
Optimization involves:
- Controlling stoichiometry : Adjusting molar ratios of linker, antibody, and payload to minimize aggregation.
- pH and temperature modulation : Conducting reactions at pH 6.5–8.5 and 4–25°C to balance reaction rate and protein stability.
- Post-conjugation purification : Using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to isolate monodisperse ADCs .
- Validating conjugation via SDS-PAGE or LC-MS to confirm payload attachment .
Q. What methodologies resolve contradictions in reported stability data for this compound under physiological conditions?
Discrepancies in stability studies (e.g., hydrolysis rates) can arise from:
- Varied experimental conditions (e.g., buffer composition, temperature).
- Analytical sensitivity : Using tandem MS or fluorescence-based assays to detect low-abundance degradation products.
- Statistical meta-analysis : Pooling data from multiple studies to identify trends, followed by controlled experiments isolating variables like ionic strength or serum protein interactions .
Q. How does the non-cleavable nature of this compound influence drug release kinetics in ADCs?
Non-cleavable linkers require lysosomal degradation of the antibody backbone for payload release, leading to slower kinetics compared to cleavable linkers. Researchers can quantify this via:
- In vitro lysosomal assays : Incubating ADCs with cathepsin B or human liver microsomes.
- Pharmacokinetic modeling : Measuring plasma half-life and tumor accumulation in xenograft models .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Process analytical technology (PAT) : Real-time monitoring of reaction parameters (e.g., temperature, pH) using in-line FTIR or Raman spectroscopy.
- Design of Experiments (DoE) : Multivariate analysis to identify critical factors (e.g., azide precursor purity, PEG chain length distribution).
- Strict quality control : Implementing acceptance criteria for NMR peak integration (e.g., >95% purity) and residual solvent limits .
Methodological Frameworks
Q. How can the PICO framework structure a study comparing this compound with alternative linkers?
- Population : ADCs targeting HER2-positive breast cancer.
- Intervention : this compound-conjugated trastuzumab.
- Comparison : Cleavable linkers (e.g., Val-Cit-PABC).
- Outcome : Tumor regression rates, plasma stability, and off-target toxicity in murine models .
Q. What statistical methods validate the reproducibility of this compound-based PROTAC synthesis?
- Intra- and inter-assay precision : Calculating coefficient of variation (%CV) across triplicate syntheses.
- Bland-Altman analysis : Assessing agreement between HPLC purity measurements from two independent labs.
- Accelerated stability studies : Using Arrhenius modeling to predict shelf-life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
